molecular formula C23H19BrN2O2 B5156066 2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B5156066
M. Wt: 435.3 g/mol
InChI Key: XOIBSADPXHLMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied extensively for its potential use in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as protein kinase C and histone deacetylase. The compound has also been shown to reduce the levels of certain inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its high potency and selectivity. The compound has been shown to have a low toxicity profile and can be easily synthesized in the laboratory. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One area of research is the development of more potent and selective analogs of this compound for use in cancer therapy and neurodegenerative disease treatment. Another area of research is the study of the compound's mechanism of action and its effects on various signaling pathways in the body. Additionally, the compound's potential use in other areas such as inflammation, pain management, and cardiovascular disease should be explored.

Synthesis Methods

The synthesis of 2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the reaction between 5-isopropyl-2-aminobenzoxazole and 2-bromo-4'-chloroacetanilide in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied for its potential use in scientific research applications. It has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-bromo-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2/c1-14(2)16-9-12-21-20(13-16)26-23(28-21)15-7-10-17(11-8-15)25-22(27)18-5-3-4-6-19(18)24/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIBSADPXHLMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

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